m-PEG3-Norbornene
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Overview
Description
m-PEG3-Norbornene is a compound that combines the properties of polyethylene glycol (PEG) and norbornene. The PEG segment provides hydrophilicity and flexibility, while the norbornene moiety offers a reactive site for further chemical modifications. This unique combination makes this compound a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG3-Norbornene typically involves the reaction of a PEG derivative with a norbornene derivative. One common method is the esterification of PEG with norbornene carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: m-PEG3-Norbornene undergoes various chemical reactions, including:
Oxidation: The norbornene moiety can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the norbornene double bond into a single bond, forming saturated derivatives.
Substitution: The norbornene ring can participate in substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Various nucleophiles can be used for substitution reactions, often under mild conditions to preserve the integrity of the PEG chain.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated norbornane derivatives.
Substitution: Functionalized norbornene derivatives with various substituents.
Scientific Research Applications
m-PEG3-Norbornene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and targeting of therapeutic agents.
Industry: Applied in the production of advanced materials, such as hydrogels and coatings, due to its unique combination of hydrophilicity and reactivity.
Mechanism of Action
The mechanism of action of m-PEG3-Norbornene is primarily based on the reactivity of the norbornene moiety. The strained ring structure of norbornene makes it highly reactive towards various chemical transformations. In biological systems, the PEG segment provides biocompatibility and reduces immunogenicity, while the norbornene moiety can be used for targeted modifications or conjugations with other molecules.
Comparison with Similar Compounds
m-PEG2-Norbornene: Similar structure but with a shorter PEG chain, resulting in different solubility and flexibility properties.
m-PEG4-Norbornene: Longer PEG chain, offering increased hydrophilicity and flexibility compared to m-PEG3-Norbornene.
Norbornene-PEG-Biotin: A biotinylated derivative used for specific binding applications in biological assays.
Uniqueness: this compound stands out due to its balanced PEG chain length, providing an optimal combination of hydrophilicity, flexibility, and reactivity. This makes it particularly suitable for applications where both solubility and reactivity are crucial.
Properties
IUPAC Name |
N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-18-6-7-20-9-8-19-5-4-16-15(17)14-11-12-2-3-13(14)10-12/h2-3,12-14H,4-11H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRJCJOJFAWUKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCNC(=O)C1CC2CC1C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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